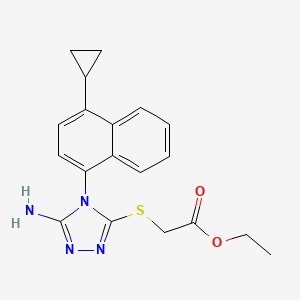
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate is a complex organic compound with a molecular formula of C19H21N4O2S and a molecular weight of 369.46064 . This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and an ethyl ester group, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and naphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-amino-4-(4-phenyl)-4H-1,2,4-triazol-3-YL)thio)acetate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Ethyl 2-((5-amino-4-(4-methyl)-4H-1,2,4-triazol-3-YL)thio)acetate: Similar structure but with a methyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C19H20N4O2S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
ethyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3,(H2,20,21) |
InChIキー |
HXCMZPFZJUVONJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















